9,11-Anhydro-12-hydroxy Fusidic Acid

Overview

Description

9,11-Anhydro-12-hydroxy Fusidic Acid is a chemical compound with the CAS Registry number 74048-44-5 . It is an intermediate compound and is not considered hazardous . It is related to Fusidic Acid, a natural tetracyclic triterpene isolated from fungi, which is clinically used for systemic and local staphylococcal infections .

Molecular Structure Analysis

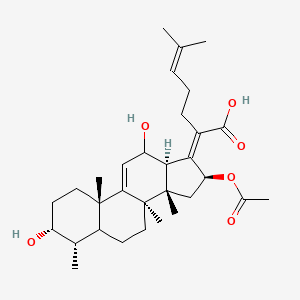

The molecular structure of 9,11-Anhydro-12-hydroxy Fusidic Acid is complex, with a molecular formula of C31H46O6 . The IUPAC name for this compound is (2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid .Scientific Research Applications

Antibacterial Agent

Fusidic Acid is clinically used for treating systemic and local staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus and coagulase-negative staphylococci .

Tuberculosis Research

It has been studied as a potential inhibitor of Mycobacterium tuberculosis filamentous temperature sensitive mutant Z (FtsZ) through computer methods like density function theory (DFT), molecular docking, and molecular dynamics simulations .

Skin Permeation Studies

Fusidic Acid formulations have been applied topically in research to monitor permeation across the skin barrier, which is significant for transdermal drug delivery systems .

Mechanism of Action

Target of Action

The primary target of 9,11-Anhydro-12-hydroxy Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) on the ribosome . EF-G plays a crucial role in the translocation of the peptidyl-tRNA from the A site to the P site on the ribosome, a critical step in protein synthesis .

Mode of Action

9,11-Anhydro-12-hydroxy Fusidic Acid interacts with its target by binding to EF-G after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . It’s important to note that 9,11-Anhydro-12-hydroxy Fusidic Acid can only bind to EF-G in the ribosome after GTP hydrolysis .

Biochemical Pathways

The inhibition of protein synthesis by 9,11-Anhydro-12-hydroxy Fusidic Acid affects the overall protein production in the bacteria, disrupting their normal cellular functions and growth . The downstream effects of this disruption can lead to the death of the bacteria, making 9,11-Anhydro-12-hydroxy Fusidic Acid an effective antibacterial agent .

Pharmacokinetics

It is known that fusidic acid, a related compound, is primarily eliminated by non-renal mechanisms, and a proportion of the drug is metabolized to seven or more breakdown products that can be detected in bile . The ADME properties of 9,11-Anhydro-12-hydroxy Fusidic Acid and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of 9,11-Anhydro-12-hydroxy Fusidic Acid’s action result in the inhibition of bacterial growth. By interfering with protein synthesis, 9,11-Anhydro-12-hydroxy Fusidic Acid prevents bacteria from producing essential proteins, leading to their death . This makes 9,11-Anhydro-12-hydroxy Fusidic Acid an effective agent against bacterial infections .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph

properties

IUPAC Name |

(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCBWOTZOGLGKD-IWGYCJSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,11-Anhydro-12-hydroxy Fusidic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)